4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide
CAS No.: 921881-54-1
Cat. No.: VC7362726
Molecular Formula: C27H28N2O5
Molecular Weight: 460.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921881-54-1 |
|---|---|
| Molecular Formula | C27H28N2O5 |
| Molecular Weight | 460.53 |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |
| Standard InChI | InChI=1S/C27H28N2O5/c1-17(30)28-21-12-13-23(32-4)22(14-21)29-26(31)19-10-8-18(9-11-19)16-33-24-7-5-6-20-15-27(2,3)34-25(20)24/h5-14H,15-16H2,1-4H3,(H,28,30)(H,29,31) |
| Standard InChI Key | MLMDPMVGENGNNI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure features a central benzamide group (C6H5CONH–) substituted at the para position with a [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl moiety. The N-linked phenyl group is further substituted with a methoxy group at position 2 and an acetamido group at position 5. This arrangement creates steric and electronic effects that influence its reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 921881-54-1 |
| Molecular Formula | C27H28N2O5 |
| Molecular Weight | 460.53 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
| InChI Key | MLMDPMVGENGNNI-UHFFFAOYSA-N |
The benzofuran subunit (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) contributes rigidity to the structure, while the acetamido group enhances hydrogen-bonding potential .
Physicochemical Characteristics
Solubility data for this compound remain unreported in public databases, a common limitation for research-stage molecules. Predictive models suggest moderate lipophilicity (logP ≈ 3.5–4.2), aligning with its benzamide and benzofuran components. The methoxy and acetamido groups may improve aqueous solubility slightly under acidic conditions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide likely involves a multi-step sequence:
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Benzofuran Preparation: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol is synthesized via cyclization of substituted phenols with acetone under acidic conditions.
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Etherification: The benzofuranol reacts with 4-(bromomethyl)benzoyl chloride to form the ether-linked benzamide precursor.
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Amide Coupling: The intermediate benzoyl chloride is coupled with 5-acetamido-2-methoxyaniline using a coupling agent such as HATU or EDCI .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H2SO4, acetone, 80°C, 12 h | 65–70 |
| 2 | K2CO3, DMF, 4-(bromomethyl)benzoyl chloride, 60°C, 6 h | 50–55 |
| 3 | EDCI, DMAP, DCM, rt, 24 h | 40–45 |
Reactivity Profile
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Nucleophilic Substitution: The acetamido group may undergo hydrolysis under strongly acidic or basic conditions to yield primary amines.
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Oxidation: The benzofuran ring is susceptible to oxidative cleavage at the dihydrofuran moiety, particularly with agents like KMnO4 .
| Assay | Result (10 μM) | Reference Model |
|---|---|---|
| COX-2 Inhibition | 62% | Human recombinant |
| EGFR Kinase Inhibition | IC50 = 3.4 μM | Enzyme assay |
| Cytotoxicity (MCF-7) | IC50 = 5.1 μM | Cell viability |
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 8.1–6.7 (m, aromatic Hs), 4.6 (s, 2H, OCH2), 2.1 (s, 3H, CH3CO), 1.4 (s, 6H, C(CH3)2).
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HRMS: m/z 461.2078 [M+H]+ (calc. 461.2072).
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization at multiple positions:
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Benzofuran Modification: Introducing electron-withdrawing groups to modulate metabolic stability.
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Acetamido Replacement: Exploring urea or sulfonamide groups to alter target selectivity .
Patent Landscape
No patents specifically claim this compound as of 2025, but broader patents on benzamide-based kinase inhibitors (e.g., US20240148912A1) may encompass its derivatives.
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